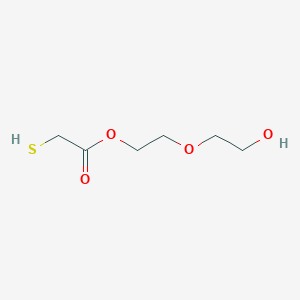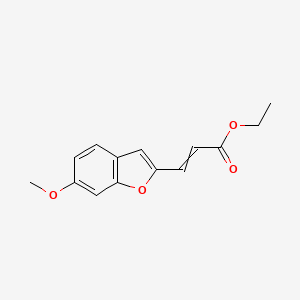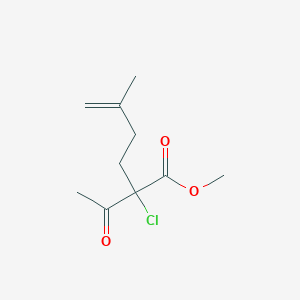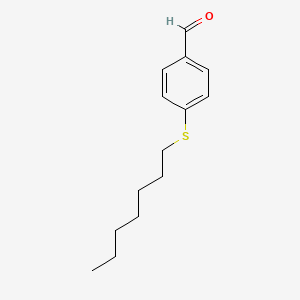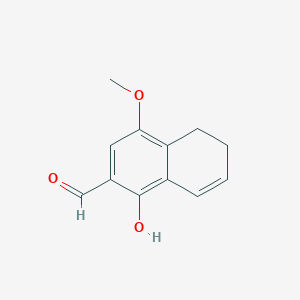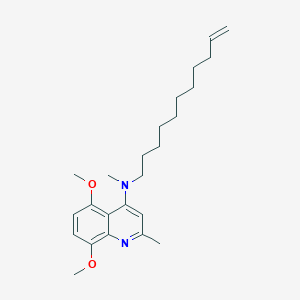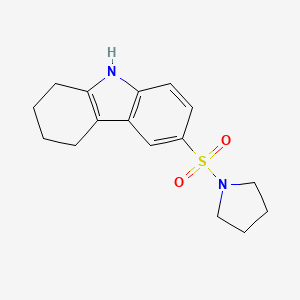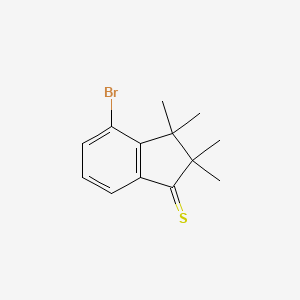![molecular formula C17H18ClN3 B14402990 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine CAS No. 89505-28-2](/img/structure/B14402990.png)
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine is an organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group, which is further substituted with a diazenyl group linked to a chlorophenyl moiety. Phenylpiperidines are known for their diverse pharmacological activities, including central nervous system effects .
Métodos De Preparación
The synthesis of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to yield the target compound.
Industrial Production: Industrially, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the diazenyl group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with common reagents including bromine and chlorine.
Aplicaciones Científicas De Investigación
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines:
Phenylpiperidines: Compounds like pethidine and paroxetine share a similar phenylpiperidine structure but differ in their pharmacological effects and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Propiedades
Número CAS |
89505-28-2 |
|---|---|
Fórmula molecular |
C17H18ClN3 |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18ClN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
Clave InChI |
BQJPPRSTTIRBMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)
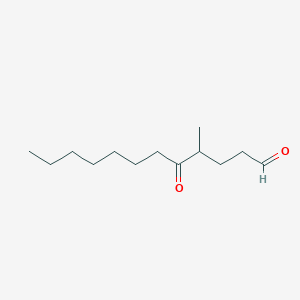
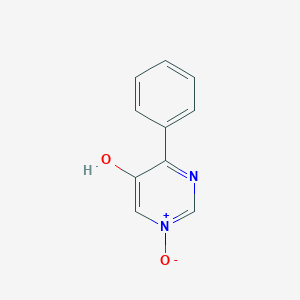
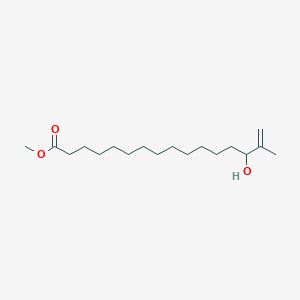
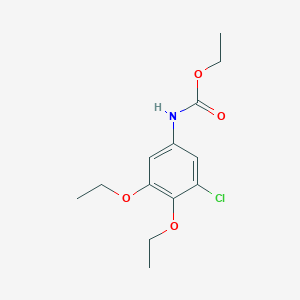
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
